6-Bromo-3,5-dimethylbenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
6-bromo-3,5-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-6-3-8-7(2)5-12-10(8)4-9(6)11/h3-5H,1-2H3 |
InChI Key |
DXEGUYZKUUGWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC=C2C |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 6 Bromo 3,5 Dimethylbenzofuran
Novel Synthetic Pathways for the Benzofuran (B130515) Core of 6-Bromo-3,5-dimethylbenzofuran
The construction of the this compound scaffold necessitates careful consideration of the sequence of bond-forming and functionalization steps. Key aspects include the formation of the benzofuran ring system itself and the precise placement of the bromine and two methyl groups.
Regioselective Bromination Methodologies
The introduction of a bromine atom at the C6 position of the 3,5-dimethylbenzofuran ring is a crucial step. The directing effects of the existing methyl and furan (B31954) ring substituents play a significant role in the regioselectivity of electrophilic aromatic bromination.
Common brominating agents such as N-bromosuccinimide (NBS) are often employed. mdpi.comorganic-chemistry.org The choice of solvent and reaction conditions can significantly influence the outcome. For instance, using NBS in a non-polar solvent like carbon tetrachloride in the presence of a radical initiator typically favors benzylic bromination. mychemblog.com Conversely, polar solvents and the absence of radical initiators promote electrophilic aromatic substitution. mychemblog.comrsc.org
The use of milder and more selective brominating agents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS) can offer high yields and regioselectivity for the bromination of aromatic compounds under mild conditions. organic-chemistry.org These reagents have the advantage of proceeding without a catalyst and the sulfonamide byproducts can often be recovered and reused. organic-chemistry.org
Theoretical analyses and experimental verification have been conducted to predict and achieve regioselective bromination on various aromatic systems. mdpi.com These studies help in understanding the electronic and steric factors that govern the position of bromination. For instance, the bromination of 2,3-dimethylaniline (B142581) with bromine in acetic acid yields the 4,6-dibromo derivative, illustrating the directing effects of the amino and methyl groups. cdnsciencepub.com
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Typical Conditions | Selectivity | Advantages |
| N-Bromosuccinimide (NBS) | CCl₄, radical initiator | Benzylic | Effective for allylic and benzylic bromination. mychemblog.com |
| N-Bromosuccinimide (NBS) | Polar solvents (e.g., MeCN) | Aromatic ring | Good for electrophilic aromatic bromination. mdpi.com |
| Bromine (Br₂) | Acetic acid | Aromatic ring | A classic and potent brominating agent. cdnsciencepub.com |
| TBBDA/PBBS | Dichloromethane | High para-selectivity | Mild conditions, reusable byproduct. organic-chemistry.org |
Formation of the 3,5-Dimethylbenzofuran Moiety
The synthesis of the 3,5-dimethylbenzofuran core can be approached in several ways. One common strategy involves the cyclization of appropriately substituted phenols. For instance, the reaction of a substituted phenol (B47542) with an α-haloketone can lead to the formation of a benzofuran ring. mdpi.com The regioselectivity of this cyclization can be influenced by the nature of the substituents on the phenol and the reaction conditions. mdpi.com
Another approach involves the intramolecular cyclization of o-alkenylphenols. mdpi.com Palladium-catalyzed methods have been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes via a tandem Heck reaction/oxidative cyclization sequence. mdpi.com
Furthermore, the synthesis of highly substituted benzofurans can be achieved through substituent migration. rsc.org For example, the reaction of 2,6-dimethylphenol (B121312) with an alkynyl sulfoxide (B87167) can lead to the formation of 4,7-dimethyl-substituted benzofurans through a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement and subsequent methyl group migration. rsc.org
Catalytic Approaches in Benzofuran Ring Construction
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzofuran ring is no exception. Various transition metal catalysts have been employed to facilitate the efficient and selective synthesis of benzofurans.
Palladium catalysts are widely used in C-H activation and cross-coupling reactions to form the benzofuran core. mdpi.comrsc.org For example, a palladium-catalyzed intermolecular annulation of cinnamic acids and phenols provides a route to 3-substituted benzofurans. rsc.org
Copper catalysts have also been shown to be effective. For instance, copper-mediated intramolecular dehydrogenative C-O coupling reactions of (benzo-thiophen-2-yl)phenols can produce benzothieno[3,2-b]benzofurans. researchgate.net This type of reaction proceeds through a radical pathway. researchgate.net
Gold catalysts can activate alkynes towards nucleophilic attack, enabling the cyclization of o-alkynylphenols to form benzofurans. mdpi.com Mechanistic studies have supported a pathway involving π-Lewis acid activation of the alkyne by the gold catalyst. mdpi.com
Exploration of Reaction Mechanisms in the Synthesis of this compound
Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields and selectivity.
Investigation of Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states provide valuable insights into the reaction pathway. For example, in the electrophilic bromination of 2,3-dimethylbenzofuran, the competition between ionic and free-radical mechanisms has been studied. rsc.org The observed positional orientation of the halogenation product helps to exclude the formation of an addition product as a reaction intermediate in the heterolytic pathway. rsc.org
In the synthesis of benzofurans from phenols and α-haloketones, the formation of an oxy-allyl cation has been proposed as a key intermediate. mdpi.com The isolation of isomeric products from unsymmetrically substituted haloketones supports this mechanistic hypothesis. mdpi.com
Computational studies can also be employed to model transition states and intermediates, providing a deeper understanding of the reaction energetics and selectivity.
Kinetic Studies of Key Synthetic Steps
Kinetic studies are crucial for elucidating reaction mechanisms and determining the rate-limiting steps of a synthetic sequence. Isotope labeling experiments, competition experiments, and the analysis of reaction rates under varying conditions can provide detailed mechanistic information. rsc.org
For instance, in the palladium-catalyzed synthesis of 3-substituted benzofurans, kinetic studies have supported a sequence of C-C bond formation and decarboxylation followed by C-O cyclization. rsc.org The Delplot method, a kinetic analysis tool, has been applied to study the hydrodeoxygenation of benzofuran, providing insights into the reaction sequence and the role of adsorbed intermediates. osti.gov
Kinetic studies on the thermal degradation of benzofuran-derived polymers have also been performed to determine the reaction mechanisms of decomposition and calculate activation energies. nih.gov While not directly related to the synthesis of this compound, these studies highlight the types of kinetic analyses that can be applied to understand the reactivity of benzofuran systems.
Mechanistic Elucidation via Isotopic Labeling and Trapping Experiments
While specific mechanistic studies involving isotopic labeling and trapping experiments for the synthesis of this compound are not extensively documented in the public domain, the general mechanisms of benzofuran formation have been investigated, providing valuable insights. These studies often employ techniques like kinetic isotope effect (KIE) measurements and intermediate trapping to elucidate the reaction pathways.
Palladium-catalyzed syntheses of benzofurans, for instance, have been scrutinized to understand the sequence of bond-forming events. In the palladium-catalyzed intermolecular annulation of phenols and cinnamic acids for the synthesis of 3-substituted benzofurans, isotopic labeling experiments have been conducted. A low kinetic isotope effect (kH/kD = 1.1) was observed when using deuterated phenol, suggesting that the C-H metalation step is not the rate-determining step of the reaction. rsc.org Such studies, combining isotopic labeling, competition experiments, kinetic analysis, and intermediate trapping, have supported a reaction sequence involving C-C bond formation and decarboxylation followed by C-O cyclization. rsc.orgrsc.org
In other benzofuran syntheses, mechanistic proposals are often based on the products obtained and theoretical calculations. For instance, in the synthesis of 2,3-disubstituted benzofurans from o-alkynylphenols, mechanistic studies support a pathway involving activation of the alkyne by a metal catalyst (such as indium(III) or a π-acid catalyst like rhenium), followed by nucleophilic attack of the phenol and subsequent protodemetalation. mdpi.com
Trapping experiments are another powerful tool for elucidating reaction mechanisms. For example, in the context of carbocation rearrangements during the formation of other aromatic systems, trapping experiments with azide (B81097) ions have been used to determine the rates of competitive deprotonation and nucleophilic attack by water. While not specific to this compound, these methodologies are fundamental to understanding the reactive intermediates that may be involved in its synthesis.
Table 1: General Mechanistic Investigation Techniques for Benzofuran Synthesis
| Technique | Purpose | Example Application (General Benzofuran Synthesis) |
| Isotopic Labeling (e.g., Deuterium) | To determine if a specific C-H bond is broken in the rate-determining step. | Low KIE in Pd-catalyzed synthesis of 3-substituted benzofurans suggests C-H activation is not rate-limiting. rsc.org |
| Kinetic Studies | To understand the reaction order and the effect of reactant concentrations on the reaction rate. | Used in conjunction with other methods to build a comprehensive mechanistic picture. rsc.org |
| Competition Experiments | To determine the relative reactivity of different substrates. | Electron-deficient phenols were found to be more reactive in certain Pd-catalyzed benzofuran syntheses. rsc.org |
| Intermediate Trapping | To identify and characterize transient intermediates in the reaction pathway. | Trapping of carbocation intermediates with nucleophiles to understand reaction pathways. |
| Computational Studies | To model reaction pathways and transition states, providing theoretical support for proposed mechanisms. | Used to support the mechanism of indium(III)-catalyzed hydroalkoxylation of alkynylphenols. mdpi.com |
Synthetic Optimization and Scalability Considerations for this compound Production
The efficient and scalable synthesis of this compound requires careful consideration of process optimization, adherence to green chemistry principles, and effective purification methodologies.
Process Intensification Techniques
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of fine chemicals like substituted benzofurans, several techniques can be applied to enhance production.
Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for rapid reaction optimization and scale-up. researchgate.net For instance, the use of a heterogeneous Pd-nanoparticle catalyst in a continuous flow system has been developed for the intramolecular addition of phenols to alkynes to produce benzofurans. mdpi.com This technology could potentially be adapted for the synthesis of this compound, leading to a more efficient and scalable process.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating. nih.gov This technique has been applied to the synthesis of substituted benzofurans, for example, in a catch-and-release strategy using a polymer-supported triphenylphosphine (B44618) resin. nih.gov
Solid-Supported Reagents and Catalysts: The use of solid-supported reagents and catalysts simplifies product purification by allowing for easy separation of the reagent/catalyst from the reaction mixture by simple filtration. scispace.com This approach aligns with the principles of green chemistry by reducing waste and simplifying work-up procedures. Polymer-supported pyridinium (B92312) bromide perbromide has been used for the bromination of acetophenones, a potential step in a synthetic route to brominated benzofurans. rsc.org Heterogeneous bimetallic catalysts, such as Pd-Cu on activated charcoal, have also been developed for cascade reactions to produce benzofurans in water, a green solvent. beilstein-journals.org
Table 2: Potential Process Intensification Techniques for this compound Synthesis
| Technique | Potential Advantages | Example of General Application |
| Continuous Flow Chemistry | Improved heat and mass transfer, enhanced safety, easier scalability. | Pd-nanoparticle catalyzed synthesis of benzofurans from phenols and alkynes. mdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. | Synthesis of substituted benzofurans using a solid-supported reagent. nih.gov |
| Solid-Supported Reagents/Catalysts | Simplified purification, reduced waste, potential for catalyst recycling. | Bromination using polymer-supported reagents and cascade synthesis of benzofurans using heterogeneous catalysts. rsc.orgscispace.combeilstein-journals.org |
Green Chemistry Principles in Synthesis
Applying the twelve principles of green chemistry is crucial for developing sustainable synthetic processes. For the synthesis of this compound, these principles can guide the choice of starting materials, solvents, and catalysts.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org Catalytic reactions are often preferred over stoichiometric ones for this reason.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Water, supercritical fluids, and bio-based solvents are examples of greener options. nih.gov The development of catalytic systems that are effective in water for benzofuran synthesis is a significant step in this direction. beilstein-journals.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled. royalsocietypublishing.org The use of heterogeneous catalysts, which can be easily separated and potentially reused, is particularly advantageous. beilstein-journals.orgnih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave heating, contributes to a greener process. researchgate.net
Table 3: Application of Green Chemistry Principles to Benzofuran Synthesis
| Green Chemistry Principle | Application in Benzofuran Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing catalytic cyclization reactions over multi-step syntheses with protecting groups. |
| Less Hazardous Chemical Syntheses | Avoiding highly toxic reagents like elemental bromine in favor of safer alternatives like N-bromosuccinimide or in situ generated "Br+". cdnsciencepub.com |
| Designing Safer Chemicals | The focus of this article is on the synthesis, not the design of the final molecule's properties. |
| Safer Solvents and Auxiliaries | Using water or other green solvents; developing solvent-free reaction conditions. beilstein-journals.orgnih.gov |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions that proceed at ambient temperature. nih.govresearchgate.net |
| Use of Renewable Feedstocks | While not directly applicable to the synthesis of this specific molecule from common starting materials, this is a broader goal in chemical manufacturing. |
| Reduce Derivatives | One-pot or tandem reactions that avoid protection and deprotection steps. mdpi.com |
| Catalysis | Using catalytic amounts of transition metals (e.g., Pd, Cu) or organocatalysts instead of stoichiometric reagents. acs.orgnih.gov |
| Design for Degradation | The biodegradability of the final product and byproducts is a consideration beyond the scope of this synthetic article. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable solvents; using stable reagents. |
Purification and Isolation Methodologies
The final step in any synthetic process is the isolation and purification of the target compound to the desired level of purity. For this compound, which is likely a solid at room temperature, common techniques include crystallization and chromatography.
Crystallization: This is a powerful technique for purifying solid organic compounds. libretexts.orgquora.com The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The choice of solvent is critical for successful crystallization; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org
Chromatography: Column chromatography is a widely used method for the purification of organic compounds. journals.co.za In this technique, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed, and those containing the pure product are combined and the solvent is evaporated. Preparative thin-layer chromatography (TLC) can also be used for smaller scale purifications.
For brominated aromatic compounds, these standard purification techniques are generally effective. The choice between crystallization and chromatography will depend on the nature of the impurities and the scale of the reaction. Often, a combination of both methods is used to achieve high purity.
Table 4: Common Purification Techniques for Substituted Benzofurans
| Technique | Principle of Separation | Typical Application |
| Crystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Purification of solid products on both small and large scales. libretexts.orgquora.comyoutube.com |
| Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase. | Separation of products from starting materials, reagents, and byproducts, especially for complex mixtures or when isomers are present. journals.co.za |
| Filtration | Separation of a solid from a liquid. | Used to isolate crystallized product from the mother liquor or to remove solid reagents/catalysts. youtube.com |
Derivatization and Structural Modification of 6 Bromo 3,5 Dimethylbenzofuran
Systematic Functionalization at the Benzofuran (B130515) Core
The functionalization of the 6-Bromo-3,5-dimethylbenzofuran core can be systematically approached by targeting different reactive sites on the molecule. These include the unsubstituted positions on the benzofuran ring, the bromo-substituent, and the existing methyl groups, allowing for the introduction of diverse chemical moieties.
Substitution Reactions at Unsubstituted Positions
The benzofuran ring is inherently electron-rich, making it susceptible to electrophilic substitution reactions. For this compound, the unsubstituted positions at C2, C4, and C7 are potential sites for such reactions. The regioselectivity of these substitutions is governed by the electronic effects of the existing substituents—the bromo, methyl, and ether oxygen groups—as well as the reaction conditions.
Common electrophilic substitution reactions applicable to the benzofuran core include:
Halogenation: Introduction of additional halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents.
Nitration: The introduction of a nitro group, a versatile precursor for other functional groups, can be accomplished using nitrating agents like nitric acid in the presence of a strong acid catalyst.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, providing a means to extend the carbon framework of the molecule.
The precise outcomes of these reactions on this compound would be influenced by the directing effects of the substituents, which would require specific experimental validation to determine the exact isomeric products formed.
Reactivity of the Bromo-Substituent in Cross-Coupling Reactions
The bromine atom at the C6 position is a key handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the connection of the benzofuran core to a wide range of other molecular fragments.
Table 1: Common Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents |
| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Pd catalyst, Base |
| Heck Coupling | Alkenes | C-C | Pd catalyst, Base |
| Sonogashira Coupling | Terminal alkynes | C-C | Pd/Cu catalyst, Base |
| Stille Coupling | Organotin compounds | C-C | Pd catalyst |
| Buchwald-Hartwig Amination | Amines | C-N | Pd catalyst, Base |
| C-H Arylation | C-H bonds of other arenes | C-C | Pd catalyst, Ligand |
The Suzuki-Miyaura coupling is particularly noteworthy for its mild reaction conditions and the commercial availability of a vast library of boronic acids and esters, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C6 position. Similarly, the Buchwald-Hartwig amination provides a direct route to arylamine derivatives, which are common motifs in pharmacologically active compounds. The efficiency of these cross-coupling reactions can be fine-tuned by the choice of palladium catalyst, ligands, base, and solvent.
Introduction of Diverse Pharmacophoric Groups
A primary goal in derivatizing this compound is often the introduction of pharmacophoric groups to modulate its biological activity. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.
Following the initial functionalization through substitution or cross-coupling reactions, a wide array of pharmacophores can be installed. For example:
An amino group introduced via Buchwald-Hartwig amination can be further derivatized to form amides, sulfonamides, or ureas.
A formyl group introduced at an unsubstituted position can be converted into various heterocyclic rings, such as pyrimidines or oxazoles.
Hydroxyl groups can be introduced and subsequently etherified or esterified to produce a range of analogues.
The strategic introduction of these groups is guided by structure-activity relationship (SAR) studies to optimize the interaction of the resulting molecules with their biological targets.
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues of this compound involves systematic variations in the substitution pattern and the nature of the substituents on the benzofuran core. This approach is crucial for exploring the chemical space around the parent molecule and for fine-tuning its properties.
Variations in Methyl Group Positions and Chain Lengths
The biological activity and physical properties of benzofuran derivatives can be sensitive to the position and size of alkyl substituents. The synthesis of analogues of this compound could involve:
Positional Isomers: Synthesizing isomers where the methyl groups are located at different positions on the benzofuran ring (e.g., 2,5-dimethyl, 3,7-dimethyl). This would typically require starting from appropriately substituted phenols and employing a suitable benzofuran synthesis strategy, such as the Perkin rearrangement or intramolecular cyclization of substituted phenoxy ketones.
Homologues: Replacing one or both methyl groups with longer alkyl chains (e.g., ethyl, propyl). This can be achieved by using starting materials with the desired alkyl chain length or by functionalizing the existing methyl groups, for instance, through radical halogenation followed by nucleophilic substitution to extend the chain.
Halogen Exchange and Introduction of Other Halogen Atoms
While the bromo-substituent is highly useful for cross-coupling reactions, in some instances, it may be desirable to replace it with another halogen. This can be accomplished through halogen exchange reactions.
Bromo to Iodo: The Finkelstein reaction, or palladium- or copper-catalyzed methods, can be used to convert the bromo-substituent to the more reactive iodo-substituent, which can be advantageous in certain cross-coupling reactions.
Bromo to Chloro or Fluoro: The introduction of chlorine or fluorine can significantly alter the electronic properties and metabolic stability of the molecule. Halogen exchange to introduce these atoms often requires more specialized reagents and conditions, such as the use of metal fluorides or chlorides.
Furthermore, direct halogenation at the unsubstituted positions of the benzofuran ring can lead to di- or poly-halogenated derivatives, which can serve as precursors for further selective functionalization. The regioselectivity of such direct halogenations would need to be carefully controlled.
Heterocyclic Annulation and Ring Expansion Strategies
The fusion of additional heterocyclic rings to the this compound scaffold, a process known as annulation, could theoretically be explored to generate novel polycyclic systems. The bromine atom at the 6-position and the methyl groups could serve as synthetic handles for such transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could introduce substituents at the 6-position that bear functional groups amenable to cyclization.
One hypothetical strategy could involve the introduction of an ortho-haloaryl or ortho-haloheteroaryl group at the 6-position via a Suzuki coupling. Subsequent intramolecular cyclization, potentially through a palladium-catalyzed C-H activation or a traditional condensation reaction, could lead to the formation of a new fused ring system.
Ring expansion strategies for the furan (B31954) ring of the benzofuran core are also conceivable, though challenging. One potential, yet underexplored, avenue could involve the dihydroxylation of the 2,3-double bond, followed by oxidative cleavage to yield a dicarbonyl compound. Subsequent intramolecular reactions could then be investigated to form a larger ring. Another theoretical approach might involve the reaction of the benzofuran with a carbene or nitrene to form a cyclopropane or aziridine intermediate, respectively, which could then undergo rearrangement to a ring-expanded product.
Table 1: Hypothetical Heterocyclic Annulation Strategies for this compound
| Starting Material | Reagents and Conditions | Potential Product |
|---|---|---|
| This compound | 1. (2-formylphenyl)boronic acid, Pd(PPh₃)₄, base 2. Acid or base catalyst | Benzofuro[6,5-b]quinoline derivative |
Exploration of Stereochemical Aspects in Derivatives of this compound
The investigation of stereochemistry in derivatives of this compound would primarily involve the introduction of chiral centers. The parent molecule itself is achiral. Stereocenters could be introduced through various synthetic transformations.
For example, asymmetric reactions targeting the 2,3-double bond of the furan ring could lead to the formation of chiral derivatives. Asymmetric dihydroxylation or epoxidation would introduce two new stereocenters. The subsequent reactions of these chiral intermediates would allow for the synthesis of a range of enantiomerically enriched or pure compounds.
Another approach to introduce chirality would be through the derivatization of the methyl groups. For instance, radical bromination of one of the methyl groups followed by nucleophilic substitution with a chiral nucleophile would create a new stereocenter. Alternatively, functionalization of the aromatic ring at a position adjacent to a methyl group could create a chiral axis, leading to atropisomers, provided that rotation around the single bond is restricted.
The stereochemical outcomes of these reactions would need to be carefully analyzed using techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. The absolute configuration of the newly formed stereocenters could be determined by X-ray crystallography of a suitable crystalline derivative.
Table 2: Potential Strategies for Introducing Stereocenters in this compound Derivatives
| Reaction Type | Reagents and Conditions | Potential Chiral Product |
|---|---|---|
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | (2R,3S)-6-Bromo-3,5-dimethyl-2,3-dihydrobenzofuran-2,3-diol |
| Asymmetric Epoxidation | Chiral catalyst (e.g., Jacobsen's catalyst) | (2R,3S)- or (2S,3R)-6-Bromo-3,5-dimethyl-2,3-epoxy-2,3-dihydrobenzofuran |
It is imperative to reiterate that the strategies and potential products described in this article are hypothetical and based on established principles of organic synthesis. Further experimental investigation is required to validate these proposed transformations for this compound.
Advanced Spectroscopic and Computational Investigations of 6 Bromo 3,5 Dimethylbenzofuran and Its Derivatives
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and how it interacts with its environment over time.
For a molecule like 6-Bromo-3,5-dimethylbenzofuran, the primary focus of conformational analysis would be the rotational barriers around the single bonds connecting the methyl groups to the benzofuran (B130515) core. While the benzofuran ring system itself is largely planar and rigid, the orientation of the methyl groups can vary.
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, bond angles, or dihedral angles and calculating the corresponding energy, a map of the conformational landscape can be generated.
For this compound, PES mapping would involve rotating the dihedral angles of the two methyl groups. The resulting surface would reveal the lowest energy conformations (global and local minima) and the energy barriers (saddle points) that separate them. This analysis helps identify the most stable arrangements of the methyl groups relative to the benzofuran ring and the bromine atom. While specific PES data for this compound is not published, studies on similar heteroaromatic compounds utilize these techniques to understand their structural preferences.
Intermolecular Interaction Analysis
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of molecular motion and intermolecular interactions. An MD simulation of this compound, typically in a simulated solvent box, would reveal how the molecule interacts with itself and its surroundings.
Key intermolecular interactions that would be analyzed include:
π-π Stacking: Interactions between the aromatic rings of adjacent benzofuran molecules. In related bromo-benzofuran derivatives, slipped π-π interactions have been observed, influencing the crystal packing.
Halogen Bonding: The bromine atom can act as a Lewis acid, forming non-covalent interactions with electron-donating atoms on neighboring molecules.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Analysis of crystal structures for similar molecules, such as 5-bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran, shows the importance of Br···Br contacts and C—H···π interactions in stabilizing the crystal lattice. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts, which has been applied to other bromo-substituted heterocyclic compounds to understand their packing arrangements.
Quantum Chemical Studies (DFT, FMO, MEP)
Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These calculations are fundamental for understanding a molecule's structure, stability, reactivity, and spectroscopic properties.
Electronic Structure Elucidation
DFT calculations are employed to determine the electronic structure of a molecule. For this compound, this would involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating various electronic properties.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and optical properties. In studies of related bromo-aromatic compounds, the HOMO-LUMO gap has been calculated to be around 2.3 to 4.3 eV.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and bromine atoms and the π-system of the ring, indicating sites susceptible to electrophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies from Related Bromo-Heterocyclic Compounds This table presents example data from similar compounds to illustrate typical values obtained from DFT calculations, as specific data for this compound is not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | -6.490 | -2.147 | 4.343 |
Reactivity Prediction and Reaction Pathway Analysis
The electronic data derived from DFT calculations can be used to predict the chemical reactivity of this compound. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Reaction pathway analysis would involve computationally modeling potential reactions, such as electrophilic substitution on the benzofuran ring or cross-coupling reactions at the bromine site (e.g., Suzuki coupling). By calculating the energies of reactants, transition states, and products, the most likely reaction mechanisms and outcomes can be determined. For instance, studies on other bromo-substituted benzofurans have explored their synthesis via cascade cyclization reactions.
Nonlinear Optical Properties Prediction
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of molecules, guiding the synthesis of new materials. The key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response.
The presence of a bromine atom in an organic conjugated system can significantly enhance its NLO properties. Theoretical calculations on benzofuran derivatives have shown a correlation between their chemical structure and NLO response. For this compound, quantum chemical calculations (e.g., using Time-Dependent Hartree-Fock or TD-DFT methods) would be used to compute the hyperpolarizability. These studies help in understanding how the arrangement of electron-donating (methyl, furan (B31954) oxygen) and electron-withdrawing (bromo) groups influences the charge transfer within the molecule, which is critical for a strong NLO response.
Advanced Spectroscopic Characterization Methodologies
The structural elucidation and understanding of the physicochemical properties of complex organic molecules like this compound rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. For a molecule such as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to provide a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating oxygen atom and the electron-withdrawing bromine atom, as well as by the methyl substituents. The coupling patterns between adjacent protons would reveal their relative positions on the benzofuran core.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the furan ring, as well as the methyl carbons, would be characteristic of their chemical environment.
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, helping to trace the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances.
Predicted ¹H and ¹³C NMR Chemical Shifts: In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts with a reasonable degree of accuracy. These predictions, when compared with experimental data of related compounds, can provide valuable insights into the expected spectral features of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 7.5 - 7.7 | - |
| H-4 | 7.2 - 7.4 | - |
| H-7 | 7.6 - 7.8 | - |
| 3-CH₃ | 2.2 - 2.4 | - |
| 5-CH₃ | 2.3 - 2.5 | - |
| C-2 | - | 145 - 150 |
| C-3 | - | 115 - 120 |
| C-3a | - | 150 - 155 |
| C-4 | - | 120 - 125 |
| C-5 | - | 130 - 135 |
| C-6 | - | 110 - 115 |
| C-7 | - | 125 - 130 |
| C-7a | - | 155 - 160 |
| 3-CH₃ | - | 10 - 15 |
| 5-CH₃ | - | 15 - 20 |
Note: These are illustrative predicted values and would require experimental verification or high-level computational validation.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Mechanistic Insights and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present and can offer insights into the molecular structure and bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations of the aromatic ring and methyl groups.
C=C stretching vibrations of the aromatic and furan rings.
C-O stretching vibrations of the furan ring.
C-Br stretching vibration.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic C=C stretching bands are typically strong in the Raman spectrum. The C-Br stretching vibration may also be observable.
Computational Vibrational Analysis: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. The calculated vibrational spectrum can be compared with the experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed bands and to provide a more detailed understanding of the vibrational modes.
Table 2: Characteristic Vibrational Frequencies for Substituted Benzofurans (Illustrative)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1620 - 1450 |
| C-O-C Stretch (furan ring) | 1250 - 1020 |
| C-Br Stretch | 680 - 515 |
Note: The exact positions of these bands for this compound would depend on the specific electronic and steric effects of the substituents.
Electronic Circular Dichroism (ECD) and Chiroptical Property Computations
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound itself is achiral, the introduction of a chiral center in its derivatives would make them amenable to ECD analysis. ECD is a powerful tool for determining the absolute configuration of chiral molecules.
For a chiral derivative of this compound, the experimental ECD spectrum would show positive and/or negative Cotton effects at specific wavelengths. The sign and intensity of these Cotton effects are characteristic of the molecule's stereochemistry.
Computational ECD Prediction: In conjunction with experimental measurements, time-dependent Density Functional Theory (TD-DFT) calculations can be used to predict the ECD spectrum of a chiral molecule. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. This computational approach has become a standard method in stereochemical analysis.
X-ray Crystallography for Solid-State Structural Determination
The crystal structure would reveal how the molecules pack in the crystal lattice and would allow for the analysis of any intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. For related heterocyclic compounds, X-ray crystallography has been instrumental in confirming their molecular structures and understanding their solid-state behavior.
Table 3: Illustrative Crystallographic Parameters for a Substituted Benzofuran Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8458 |
| b (Å) | 8.0139 |
| c (Å) | 16.4295 |
| β (°) | 96.709 |
| Volume (ų) | 1418.23 |
| Z | 4 |
Note: These parameters are for a related compound, 2,5-dimethyl-3-(2-methylphenylsulfinyl)-1-benzofuran, and serve as an example of the type of data obtained from an X-ray crystallographic study. nih.gov
Structure Activity Relationship Sar Studies and Molecular Recognition of 6 Bromo 3,5 Dimethylbenzofuran Analogues
Ligand-Target Interaction Profiling via Molecular Docking and Dynamics
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a benzofuran (B130515) derivative, and its target protein at an atomic level. researchgate.net These methods provide critical insights into the binding mode, affinity, and stability of the ligand-protein complex, which is essential for rational drug design.
Computational Assessment of Binding Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, commonly expressed as a binding affinity or docking score (in kcal/mol). africanjournalofbiomedicalresearch.com A lower, more negative binding energy value typically indicates a more stable and favorable interaction.
In studies on benzofuran analogues, docking has been instrumental in identifying promising lead compounds. For instance, in the search for inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13), a series of bromo-substituted benzofuran-1,3,4-oxadiazoles were evaluated computationally. The docking results revealed strong binding affinities, with some analogues showing scores comparable to or better than known inhibitors. nih.gov For example, analogue BF3 exhibited a binding affinity of -14.39 kcal/mol, while BF8 showed a score of -14.11 kcal/mol. nih.gov These studies highlight that the benzofuran core, decorated with specific substituents, can achieve high-affinity binding within an enzyme's active site. Similarly, docking studies of different benzofuran derivatives against bacterial protein targets have shown binding energies ranging from -6.9 to -10.4 kcal/mol, indicating potent interactions. researchgate.netafricanjournalofbiomedicalresearch.com
Identification of Key Interacting Residues and Motifs
Beyond predicting binding affinity, computational models identify the specific amino acid residues within the target protein that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds. nih.gov
For bromo-substituted benzofuran analogues, the bromine atom itself can be a key interacting motif. It can form halogen bonds—an attractive interaction between the electrophilic halogen and a nucleophilic site on the protein—which can significantly enhance binding affinity. nih.govnih.gov Docking studies of a bromo-substituted benzofuran inhibitor (BF8) with the Pks13 enzyme revealed that the bromine atom on the benzofuran ring forms a hydrogen bond with the residue TYR1663. nih.gov Other crucial interactions for this class of compounds involved a conventional hydrogen bond between the oxadiazole ring's nitrogen and the catalytic residue HIS1699. nih.gov
In other systems, such as the inhibition of Polo-like kinase 1 (PLK1), a bromomethyl-substituted benzofuran was found to maintain two key interactions with residues Tryptophan 414 (Trp414) and Histidine 538 (His538). nih.gov For benzofuran derivatives targeting acetylcholinesterase, key interacting residues within the active site gorge include tyrosines (Y72, Y124, Y341) and tryptophan (W286). mdpi.com The identification of these specific ligand-residue interactions is fundamental for optimizing lead compounds to improve their potency and selectivity.
Table 1: Predicted Binding Affinities and Key Interacting Residues for Bromo-Benzofuran Analogues
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source(s) |
|---|---|---|---|---|
| Bromo-benzofuran-oxadiazole (BF8) | M. tuberculosis Pks13 | -14.11 | TYR1663, HIS1699 | nih.gov |
| Bromo-benzofuran-oxadiazole (BF3) | M. tuberculosis Pks13 | -14.39 | Not specified | nih.gov |
| Bromomethyl-benzofuran (MCC1019) | Polo-like kinase 1 (PLK1) | Not specified | Trp414, His538 | nih.gov |
| Benzofuran Derivatives | Bacterial Protein (1aj6) | -6.9 to -10.4 | Not specified | researchgate.netafricanjournalofbiomedicalresearch.com |
Design Principles for Modulating Biological Activities
The biological activity of benzofuran analogues can be fine-tuned by strategic modification of their structure. Structure-activity relationship (SAR) studies elucidate the effects of different functional groups and their positions on the molecule's interaction with its target, guiding the design of more effective therapeutic agents.
Influence of Substituents on Receptor Binding
The nature and position of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov
Halogen Substituents: The addition of a bromine atom to the benzofuran scaffold has consistently been shown to increase biological activity, particularly in anticancer agents. nih.govnih.gov This enhancement is attributed to the ability of bromine to form halogen bonds, which stabilize the ligand in the binding pocket of the target protein. nih.gov The position of the halogen is also crucial; for example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against leukemia cell lines, with IC50 values as low as 0.1 µM. nih.gov
Methyl Substituents: The influence of methyl groups is context-dependent. As electron-donating groups, they can alter the electronic distribution of the aromatic system, which may affect binding. Their steric bulk can also either promote a favorable binding conformation or cause steric hindrance, depending on the topology of the receptor's active site.
Other Substituents: Studies on 3,4,7-substituted benzofuran derivatives targeting the κ-opioid receptor (KOR) have shown that various aryl groups significantly impact binding affinity. jst.go.jp For instance, derivatives with an electron-withdrawing nitrophenyl group showed a higher inhibitory activity (IC50 = 3.9 µM) compared to those with an electron-donating anisyl group (IC50 = 7.7 µM), suggesting that electronic properties play a key role in receptor recognition for this target. jst.go.jp
Table 2: Influence of Substituents on the Biological Activity of Benzofuran Analogues
| Parent Scaffold | Substituent(s) | Target/Cell Line | Activity (IC50) | Source(s) |
|---|---|---|---|---|
| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone | Bromine on methyl at C3 | HL-60 Leukemia | 0.1 µM | nih.gov |
| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone | Bromine on methyl at C3 | K562 Leukemia | 5 µM | nih.gov |
| 3,4,7-trisubstituted benzofuran | 4'-Nitrophenyl | κ-Opioid Receptor | 3.9 µM | jst.go.jp |
| 3,4,7-trisubstituted benzofuran | 4'-Pyridinyl | κ-Opioid Receptor | 4.9 µM | jst.go.jp |
| 3,4,7-trisubstituted benzofuran | 4'-Anisyl | κ-Opioid Receptor | 7.7 µM | jst.go.jp |
Pharmacophore Modeling for Activity Optimization
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule's biological activity. mdpi.com This "pharmacophore" serves as a template for designing new molecules with improved potency or for screening large compound libraries to find novel hits. nih.gov
This strategy has been successfully applied to benzofuran derivatives. In a study aimed at discovering inhibitors for the epidermal growth factor receptor (EGFR), a ligand-based pharmacophore model was generated from known active compounds. nih.gov This model was then used to screen a library of designed benzofuran-1,2,3-triazole hybrids, leading to the identification of 20 hit compounds with the desired structural features for potential EGFR inhibition. nih.gov Similarly, a pharmacophore-based screening was employed to identify 2,3-dihydrobenzofuran (B1216630) derivatives as inhibitors of the PDE1B enzyme, a target for neurological disorders. nih.gov These examples demonstrate that pharmacophore modeling is a valuable tool for optimizing the activity of benzofuran-based compounds by ensuring that new designs retain the key features required for molecular recognition at the target site.
Mechanism-Based Biological Investigations (Pre-clinical Focus)
Preclinical studies involving in vitro and in vivo models are crucial for elucidating the mechanism of action through which benzofuran analogues exert their biological effects. These investigations have revealed that benzofuran-based compounds can modulate a variety of cellular pathways.
Many benzofuran derivatives have been investigated for their anticancer properties, and their mechanisms often involve the inhibition of key cellular processes. nih.gov For example, benzofuran derivatives have been shown to act as:
Protein Kinase Inhibitors: They can target various protein kinases involved in cell signaling and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. taylorandfrancis.com
Tubulin Polymerization Inhibitors: Some analogues function as antimitotic agents by interfering with the polymerization of tubulin, which is essential for forming the mitotic spindle during cell division. taylorandfrancis.com
Inhibitors of the Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is critical for tumor survival and angiogenesis in low-oxygen environments. Benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit this pathway. nih.gov
Urokinase-type Plasminogen Activator (uPA) System Inhibitors: The uPA system is involved in cancer invasion and metastasis. Amiloride-based benzofuran derivatives have been explored as inhibitors of this system to combat metastasis. nih.gov
Beyond cancer, benzofuran analogues have shown promise in other therapeutic areas. A preclinical study identified a novel benzofuran derivative as a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. researchgate.net In a mouse model of multiple sclerosis, oral administration of this compound significantly reduced blood lymphocyte counts, demonstrating its potential as an immunomodulator. researchgate.net These mechanism-based investigations are vital for validating the therapeutic potential of novel benzofuran analogues and understanding their biological function before any clinical consideration.
Enzymatic Inhibition Assays and Mode of Action (e.g., Kinase Inhibition)
Analogues of 6-bromo-3,5-dimethylbenzofuran have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The benzofuran scaffold has been shown to be a privileged structure in the design of kinase inhibitors.
For instance, certain bromo-substituted benzofurans linked to heterocyclic cores, such as N-substituted pyrazole, have been found to act as inhibitors of p38α MAP kinase. This inhibition is significant as the p38α MAP kinase pathway is involved in inflammatory responses and cellular stress.
Furthermore, a bromomethyl-substituted benzofuran derivative, MCC1019, has been identified as a selective inhibitor of the Polo-like kinase 1 (PLK1) Polo-Box Domain (PBD). In other studies, hybrid molecules incorporating the benzofuran structure have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. For example, certain 3-(piperazinylmethyl)benzofuran derivatives have shown CDK2 inhibitory concentrations in the nanomolar range. The most potent among a tested series, a p-methoxyphenyl derivative, exhibited an IC₅₀ value of 52.63 nM.
The mode of action for these kinase inhibitors often involves the benzofuran moiety and its substituents forming key interactions within the ATP-binding pocket or allosteric sites of the target kinase, leading to the modulation of its catalytic activity.
Table 1: Kinase Inhibition by Benzofuran Analogues
| Compound Class | Target Kinase | IC₅₀ |
| Bromo-substituted benzofuran-pyrazole hybrids | p38α MAP kinase | - |
| MCC1019 (bromomethyl-substituted benzofuran) | PLK1 PBD | 16.4 µM |
| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | 40.91–333.17 nM |
Cellular Target Engagement Studies (e.g., Chromatin Regulation)
The engagement of benzofuran analogues with their cellular targets has been a key area of investigation, with some studies pointing towards their involvement in epigenetic modulation through the regulation of chromatin structure. Chromatin regulation is a fundamental process controlling gene expression, and its dysregulation is a hallmark of many diseases, including cancer.
Specifically, benzofuranone derivatives, which are structurally related to this compound, have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.
Research has shown that benzamide (B126) derivatives of benzofuranone possess micromolar antiproliferative and HDAC inhibitory activities. More potent inhibition has been observed with hydroxamic acid derivatives of benzofuranone, which act as nanomolar HDAC inhibitors. One such benzofuranone HDACi compound was found to induce histone acetylation at nanomolar concentrations, demonstrating a prolonged duration of action compared to other known HDAC inhibitors like SAHA and valproic acid. This activity correlated with the inhibition of cancer cell growth, highlighting the therapeutic potential of targeting chromatin regulation with benzofuran-based compounds.
Antimicrobial Activity Profiling (e.g., Antifungal, Antibacterial)
Analogues of this compound have demonstrated significant antimicrobial properties, with activity against a range of bacterial and fungal pathogens. The bromine substituent on the benzofuran ring is often associated with enhanced antimicrobial efficacy.
Antifungal Activity: Several studies have highlighted the antifungal potential of bromo-substituted heterocyclic compounds. For example, 6-bromo-4-ethoxyethylthio quinazoline (B50416) has shown high antifungal activity against various plant pathogenic fungi, with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. The mechanism of action in Gibberella zeae was found to involve the disruption of mycelial components. Similarly, synthetic analogues of fire ant venom alkaloids, specifically 6-alkyl-2,3,4,5-tetrahydropyridines with long alkyl chains, have exhibited potent antifungal activity against opportunistic pathogens like Cryptococcus neoformans and Candida species.
Antibacterial Activity: The antibacterial spectrum of benzofuran analogues is broad, encompassing both Gram-positive and Gram-negative bacteria. A series of 6-bromoindolglyoxylamide polyamine derivatives showed intrinsic antimicrobial activity against Staphylococcus aureus and Staphylococcus intermedius. One of the derivatives also displayed antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. The mechanism of action for the most potent of these compounds was attributed to rapid membrane permeabilization and depolarization.
In another study, 3-methanone-6-substituted-benzofuran derivatives were synthesized and screened for their antibacterial activities. Compounds bearing a hydroxyl group at the C-6 position exhibited excellent activity against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa, with MIC₈₀ values ranging from 0.78 to 12.5 μg/mL.
Table 2: Antimicrobial Activity of Bromo-Substituted Heterocyclic Analogues
| Compound Class | Organism(s) | Activity Metric (Value) |
| 6-Bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | EC₅₀ (17.47–70.79 μg/mL) |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Cryptococcus neoformans, Candida albicans | MFC (3.8, 15.0 μg/mL) |
| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus, S. intermedius | Intrinsic antimicrobial activity |
| 3-Methanone-6-hydroxy-benzofuran derivatives | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC₈₀ (0.78–12.5 μg/mL) |
Antiproliferative Activity in Disease Models (e.g., Cancer Cell Lines)
The antiproliferative properties of this compound analogues have been extensively studied in various cancer cell lines, demonstrating their potential as anticancer agents. The presence of a halogen, such as bromine, on the benzofuran ring has been shown to significantly enhance cytotoxic activity. nih.gov
A novel series of 3-methyl-1-benzofuran derivatives, structurally analogous to the natural product cercosporamide, were screened for their antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines (NSCLC-N6 and A549). Several compounds showed potent cytotoxic activities with IC₅₀ values below 9.3 μM. Current time information in Pasuruan, ID.
In another study, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were evaluated against a panel of human cancer cell lines. One of the bromo-derivatives, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant activity against lung (A549) and liver (HepG2) cancer cells. nih.gov This compound was found to induce cell cycle arrest and promote apoptosis. nih.gov
Furthermore, 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives have been reported to have antiproliferative effects against tumor cells. nih.gov The introduction of bulky hydrophobic groups at the C-5 position of the furan-2(5H)-one core, a related heterocyclic system, has also been shown to increase antiproliferative potency. researchgate.net
Table 3: Antiproliferative Activity of Benzofuran Analogues in Cancer Cell Lines
| Compound Class | Cell Line(s) | IC₅₀ Value(s) |
| 3-Methyl-1-benzofuran derivatives | NSCLC-N6, A549 (Non-small cell lung cancer) | < 9.3 µM |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver), SW480, SW620, HCT116 (Colon), PC3 (Prostate), MDA-MB-231 (Breast) | Varies by cell line |
| Bromo-substituted benzofurans linked to heterocyclic cores | Breast cancer cells | - |
| 5-Chlorobenzofuran-2-carboxamide derivatives | Various tumor cells | - |
Anti-inflammatory Pathway Modulation
Benzofuran derivatives have emerged as promising anti-inflammatory agents, with studies demonstrating their ability to modulate key inflammatory signaling pathways. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and transcription factors.
A bromo-substituted benzofuran derivative has been reported to possess anti-inflammatory activity by blocking the formation of prostaglandins. This is likely achieved through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Indeed, various benzofuran analogues have been investigated as selective inhibitors of COX-1 and COX-2. For example, spiroindolone analogues bearing a benzofuran moiety have been identified as selective COX-1 inhibitors.
Beyond direct enzyme inhibition, benzofuran derivatives have been shown to interfere with major inflammatory signaling pathways such as NF-κB and MAPK. These pathways regulate the expression of numerous pro-inflammatory genes. A study on new heterocyclic/benzofuran hybrids revealed that a lead compound could significantly inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways in a dose-dependent manner. This inhibition led to the downregulation of pro-inflammatory mediators including nitric oxide (NO), COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Lignan-inspired benzofurans have also been identified as potent inhibitors of the NF-κB signaling pathway.
Antioxidant and Radical Scavenging Capabilities
Benzofuran derivatives are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of these compounds is an important aspect of their therapeutic potential, as oxidative stress is implicated in a wide range of diseases.
The antioxidant activity of benzofuran analogues is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In one study, a series of substituted benzofuran derivatives were synthesized and tested for their in vitro antioxidant activity. Several of these compounds demonstrated very good antioxidant activity in the DPPH assay. It has been noted that transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can lead to an increase in antioxidant activity.
Quantitative assessments of benzofuran-2-one derivatives have provided specific data on their radical scavenging efficiency. In the DPPH assay, several of these compounds exhibited rIC₅₀ values (a measure of concentration required to scavenge 50% of DPPH radicals) comparable to the standard antioxidant Trolox. For instance, a 3-hydroxy benzofuran-2-one derivative bearing two hydroxyl groups showed a potent rIC₅₀ of 0.17, indicating its ability to reduce three molecules of DPPH. Other 1,3-benzofuran derivatives have been tested and showed moderate antioxidant activity with an IC₅₀ value of 96.7 ± 8.9 μM in the DPPH assay. nih.gov
Table 4: Antioxidant Activity of Benzofuran Analogues (DPPH Assay)
| Compound Class | IC₅₀ / rIC₅₀ Value |
| 1,3-Benzofuran derivatives | 96.7 ± 8.9 μM |
| 3-Hydroxy benzofuran-2-one derivative | rIC₅₀ = 0.17 |
| Benzofuran-2-one with a single phenolic group | rIC₅₀ = 0.54 |
Future Directions and Research Perspectives for 6 Bromo 3,5 Dimethylbenzofuran
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and materials science. fnasjournals.com For a compound like 6-Bromo-3,5-dimethylbenzofuran, where empirical data is limited, AI and ML can play a pivotal role in predicting its potential applications and guiding future research.
Predictive Modeling of Bioactivity: Machine learning algorithms, trained on large datasets of known benzofuran (B130515) derivatives and their biological activities, could predict the potential therapeutic targets of this compound. fnasjournals.comresearchgate.net By analyzing its structural features, these models can generate hypotheses about its efficacy against various diseases, such as cancer, microbial infections, or inflammatory conditions. rsc.orgnih.govrsc.orgnih.gov For instance, deep learning models have been successfully used to identify novel antimicrobial molecules, a potential application for this compound. fnasjournals.com
Virtual Screening and Lead Optimization: AI-powered platforms can perform large-scale virtual screening of this compound derivatives against numerous biological targets. This in silico approach can rapidly identify promising lead compounds for further development. Furthermore, generative AI models can propose novel structural modifications to enhance potency and selectivity, accelerating the drug discovery pipeline.
Table 1: Potential AI and ML Applications for this compound
| Application Area | AI/ML Technique | Potential Outcome |
| Bioactivity Prediction | Deep Learning, Random Forest | Identification of potential therapeutic targets (e.g., kinases, GPCRs) |
| Virtual Screening | Molecular Docking, Pharmacophore Modeling | Discovery of novel lead compounds for various diseases |
| Lead Optimization | Generative Adversarial Networks (GANs) | Design of derivatives with improved efficacy and safety profiles |
| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) | Early assessment of absorption, distribution, metabolism, excretion, and toxicity |
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is crucial for exploring the full potential of this compound and its analogues. While classical methods for benzofuran synthesis exist, modern organic chemistry offers a plethora of innovative techniques that could be applied to this specific scaffold.
Modern Catalytic Approaches: Recent advancements in catalysis provide powerful tools for the synthesis of substituted benzofurans. acs.org Palladium-catalyzed cycloisomerization of appropriately substituted phenols is a promising strategy. acs.org Furthermore, the use of other transition metals like copper, nickel, and rhodium has been explored for the construction of the benzofuran ring system. acs.orgmdpi.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.
C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in organic synthesis. Applying these techniques to the this compound core could allow for the direct introduction of various functional groups at specific positions, bypassing the need for pre-functionalized starting materials. This would significantly streamline the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave-assisted synthesis can lead to accelerated reaction times, improved yields, and enhanced safety profiles. These technologies allow for precise control over reaction parameters and can facilitate the rapid generation of a library of this compound derivatives for biological screening.
Advancements in Pre-clinical Biological Characterization Techniques
A thorough understanding of the biological effects of this compound is a prerequisite for its development as a therapeutic agent. Modern pre-clinical characterization techniques offer unprecedented insights into the mechanism of action and potential therapeutic applications of novel compounds.
High-Throughput Screening (HTS): HTS platforms can rapidly screen this compound against a vast number of biological targets and cell lines. This can help to identify its primary mechanism of action and potential off-target effects early in the development process.
Phenotypic Screening: In addition to target-based screening, phenotypic screening in disease-relevant cellular models can uncover unexpected therapeutic activities. For instance, screening in cancer cell lines could reveal cytotoxic or anti-proliferative effects, while screening in neuronal cells might identify neuroprotective properties. nih.gov
Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular response to treatment with this compound. These technologies can help to identify the signaling pathways modulated by the compound and can aid in the discovery of biomarkers for patient stratification.
Table 2: Pre-clinical Characterization Techniques for this compound
| Technique | Purpose | Potential Findings |
| High-Throughput Screening | Identify primary biological targets | Pinpoint specific enzymes or receptors modulated by the compound |
| Phenotypic Screening | Discover novel therapeutic activities | Uncover unexpected effects on cellular phenotypes |
| Genomics (e.g., RNA-Seq) | Analyze changes in gene expression | Identify cellular pathways affected by the compound |
| Proteomics | Study alterations in protein levels and modifications | Reveal downstream effects on cellular machinery |
| Metabolomics | Investigate changes in metabolic profiles | Understand the impact on cellular metabolism |
Potential for Specialized Material Science Applications
The unique electronic and photophysical properties of the benzofuran scaffold suggest that this compound and its derivatives could find applications in material science. researchgate.net The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide range of conjugated materials.
Organic Electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification is a key advantage in this field.
Fluorescent Probes and Sensors: The inherent fluorescence of some benzofuran derivatives makes them attractive candidates for the development of fluorescent probes and sensors. researchgate.net By incorporating specific recognition moieties, it may be possible to design sensors for the detection of biologically important analytes or environmental pollutants.
Development of Advanced Therapeutic Lead Compounds and Chemical Probes
The benzofuran moiety is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. taylorandfrancis.com This makes this compound an excellent starting point for the development of advanced therapeutic lead compounds and chemical probes. Numerous benzofuran derivatives have shown significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govrsc.orgnih.govnih.govresearchgate.net
Anticancer Agents: Many benzofuran derivatives have demonstrated potent anticancer activity. nih.govresearchgate.net Future research could focus on synthesizing and evaluating derivatives of this compound for their ability to inhibit cancer cell growth, induce apoptosis, or interfere with key signaling pathways involved in tumorigenesis. The bromine atom could be a key feature, as brominated compounds have shown enhanced cytotoxic activity in some cases. nih.govmdpi.com
Neuroprotective Agents: Recent studies have highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases. nih.gov The development of this compound-based compounds that can protect neurons from damage or promote neuronal survival is a promising area of research.
Chemical Probes: Well-characterized, potent, and selective small molecules are invaluable tools for dissecting complex biological processes. This compound and its derivatives could be developed as chemical probes to study the function of specific proteins or pathways. The bromine atom allows for the facile introduction of tags or labels for visualization and pull-down experiments.
Q & A
Q. What are the common synthetic routes for 6-Bromo-3,5-dimethylbenzofuran, and what key reaction parameters influence yield?
The synthesis typically involves bromination of a pre-functionalized benzofuran core. Critical parameters include:
- Solvent selection : Dimethylformamide (DMF) is often used to stabilize intermediates and enhance reactivity .
- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation .
- Monitoring : Thin Layer Chromatography (TLC) is employed to track reaction progress and optimize quenching times .
- Purification : Column chromatography or recrystallization ensures high purity, with yields ranging from 50–75% depending on substituent steric effects .
Q. How can researchers optimize demethylation reactions in benzofuran derivatives, considering conflicting reports on reagent efficacy?
Demethylation of methoxy groups (e.g., in intermediates like 4-Bromo-3,5-dimethoxybenzoic acid) often uses BBr₃. Key considerations:
- Solvent compatibility : Dichloromethane (DCM) at -78°C minimizes side reactions during BBr₃ addition .
- Stoichiometry : Excess BBr₃ (2–3 equivalents) ensures complete demethylation but risks over-bromination .
- Contradictions : Some studies report incomplete demethylation at lower temperatures, suggesting gradual warming to room temperature improves efficacy .
Q. What strategies mitigate byproduct formation during benzofuran bromination?
Byproducts arise from regioselectivity challenges and halogen scrambling. Mitigation strategies include:
- Directing groups : Electron-donating methyl groups at the 3,5-positions enhance bromination selectivity at the 6-position .
- Low-temperature bromination : Reduces radical-mediated side reactions (e.g., dibromination) .
- Post-reaction analysis : HPLC or GC-MS identifies byproducts like 5-Bromo-2,4-difluoroaniline derivatives, guiding solvent system optimization .
Q. How do computational studies aid in understanding electronic properties, and what contradictions exist between theoretical and experimental data?
- DFT calculations : Predict bromine’s electron-withdrawing effects on the benzofuran core, correlating with experimental NMR chemical shifts .
- Contradictions : Computational models may overestimate steric effects of methyl groups, leading to discrepancies in predicted vs. observed reaction rates .
- Solvent modeling : COSMO-RS simulations help reconcile differences in solubility predictions for polar intermediates .
Q. What methodologies assess biological activity, and how do structural modifications impact efficacy?
- Structure-Activity Relationship (SAR) studies : Modifications like ester groups (e.g., Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-phenylbenzofuran-3-carboxylate) enhance solubility for in vitro assays .
- In vitro testing : Cytotoxicity assays (e.g., MTT) evaluate anti-tumor potential, with IC₅₀ values influenced by substituent bulkiness .
- Contradictions : Some derivatives show unexpected low activity despite favorable LogP values, suggesting off-target interactions or metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
